molecular formula C18H23N3O5S B15034664 5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione

5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione

Cat. No.: B15034664
M. Wt: 393.5 g/mol
InChI Key: ULWZAYPBCWBDRF-UHFFFAOYSA-N
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Description

This compound features a 5,5-dimethylcyclohexane-1,3-dione core substituted at the 2-position with a hydrazin-1-ylidene group linked to a 4-(morpholine-4-sulfonyl)phenyl moiety. Its synthesis likely involves diazotization of 4-(morpholine-4-sulfonyl)aniline followed by coupling with 5,5-dimethylcyclohexane-1,3-dione, analogous to methods described for fluorophenyl and trifluoromethylphenyl analogs .

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H23N3O5S/c1-18(2)11-15(22)17(16(23)12-18)20-19-13-3-5-14(6-4-13)27(24,25)21-7-9-26-10-8-21/h3-6,22H,7-12H2,1-2H3

InChI Key

ULWZAYPBCWBDRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione typically involves multiple steps:

    Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the condensation of appropriate diketones under acidic or basic conditions.

    Introduction of the Hydrazinylidene Group: This step involves the reaction of the cyclohexane-1,3-dione with hydrazine derivatives under controlled temperature and pH conditions.

    Attachment of the Morpholine-4-sulfonyl Group: This is usually done through a nucleophilic substitution reaction where the morpholine-4-sulfonyl chloride reacts with the phenylhydrazine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyclohexane ring or the hydrazinylidene group, resulting in various reduced forms.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives are known to be effective.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine-4-sulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Group Variations

Halogen-Substituted Arylhydrazones
  • Example: 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (, Compound 1) Key Difference: Fluorine substituent introduces electron-withdrawing effects, increasing electrophilicity of the hydrazone group compared to the morpholine-sulfonyl derivative. Impact: Reduced solubility in polar solvents but enhanced stability toward nucleophilic attack .
Trifluoromethyl-Substituted Analogs
  • Example: 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (, Compound 2) Key Difference: The trifluoromethyl group is strongly lipophilic, lowering aqueous solubility but improving membrane permeability. Impact: Likely higher metabolic stability than the morpholine-sulfonyl derivative due to resistance to oxidative degradation .
Sulfonyl-Bridged Bis-Hydrazones
  • Example: 2,2'-((Sulfonylbis(4,1-phenylene))bis(hydrazin-1-ylidene))bis(5,5-dimethylcyclohexane-1,3-dione) (, Compound 5) Key Difference: Bis-hydrazone structure with a central sulfonyl bridge increases molecular weight (~2×) and rigidity.
Thiazolidinone and Heterocyclic Derivatives
  • Impact: Enhanced interaction with biological targets (e.g., enzymes) compared to non-heterocyclic hydrazones .

Physicochemical Properties (Trends)

Property Target Compound Fluorophenyl Analog () Bis-Hydrazone ()
Solubility Moderate in DMSO/DMF due to sulfonyl. Low in water; soluble in ethanol. Very low in polar solvents.
Melting Point Likely >200°C (predicted). Reported ~180–190°C. Higher (>250°C) due to rigidity.
Reactivity Susceptible to hydrolysis at sulfonyl. Stable under acidic conditions. Limited reactivity due to steric bulk.

Biological Activity

5,5-Dimethyl-2-{2-[4-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}cyclohexane-1,3-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 306.38 g/mol

The presence of the morpholine sulfonyl group is significant for its biological interactions, particularly in inhibiting specific enzymes and pathways.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Cyclooxygenase Enzymes : Similar to other sulfonamide derivatives, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent .

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Bacillus subtilis25
Escherichia coli6.3
Pseudomonas aeruginosaNot effective
Candida albicans50

The data demonstrates that the compound is particularly effective against Escherichia coli and Staphylococcus aureus, suggesting its utility in treating infections caused by these pathogens .

Case Study 1: COX-2 Inhibition

A series of experiments evaluated the ability of related compounds to inhibit COX-2. The findings suggest that derivatives similar to this compound exhibit significant inhibitory activity against COX-2, making them candidates for anti-inflammatory therapies .

Case Study 2: Antioxidant Activity

In vitro studies have assessed the antioxidant properties of this compound. The results indicate that it possesses moderate antioxidant activity, which could contribute to its therapeutic effects in conditions associated with oxidative stress.

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